molecular formula C24H14Cl4F3N3OS B2362517 (2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-3-(4-chlorobenzoyl)-1,3-thiazolidine CAS No. 2085690-88-4

(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-3-(4-chlorobenzoyl)-1,3-thiazolidine

Cat. No. B2362517
CAS RN: 2085690-88-4
M. Wt: 591.25
InChI Key: ZNFMMEUZPFSIRD-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-3-(4-chlorobenzoyl)-1,3-thiazolidine is a useful research compound. Its molecular formula is C24H14Cl4F3N3OS and its molecular weight is 591.25. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Imidazo[1,2-a]pyridines and Related Compounds : Various imidazo[1,2-a]pyridines, including structures similar to the specified compound, have been synthesized through multi-step reactions. These compounds have been studied for their antimicrobial activities, showing potential in antibacterial and antifungal applications (Ladani et al., 2009).
  • Electrochemical Analysis : Imidazo[4,5-b] pyridine derivatives have been evaluated for their performance in inhibiting steel corrosion, demonstrating their potential in material science and corrosion prevention (Saady et al., 2021).

Biological and Pharmacological Studies

  • Antifungal Activity : Certain imidazo[1,2-a]pyridine derivatives exhibit notable antifungal activity, which could be relevant for developing new antifungal agents (Göktaş et al., 2014).
  • Potential as Anti-Diabetic Agents : A similar compound, a 3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)phenyl acetate derivative, has been identified as a potential glucagon-like peptide 1 receptor agonist, showing promise in the treatment of diabetes (Gong et al., 2011).

properties

IUPAC Name

[(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-1,3-thiazolidin-3-yl]-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14Cl4F3N3OS/c25-14-6-4-12(5-7-14)22(35)33-8-9-36-23(33)19-20-17(28)10-13(24(29,30)31)11-34(20)21(32-19)18-15(26)2-1-3-16(18)27/h1-7,10-11,23H,8-9H2/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFMMEUZPFSIRD-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)C2=CC=C(C=C2)Cl)C3=C4C(=CC(=CN4C(=N3)C5=C(C=CC=C5Cl)Cl)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CS[C@H](N1C(=O)C2=CC=C(C=C2)Cl)C3=C4C(=CC(=CN4C(=N3)C5=C(C=CC=C5Cl)Cl)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14Cl4F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-3-(4-chlorobenzoyl)-1,3-thiazolidine

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